4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide - 898431-99-7

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Catalog Number: EVT-2868664
CAS Number: 898431-99-7
Molecular Formula: C20H25F2N3O2S
Molecular Weight: 409.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

This structure likely allows for interactions with specific binding sites on target proteins and receptors, contributing to its biological activity. [, , ]

Mechanism of Action

While the exact mechanism of action of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is not fully elucidated in the provided papers, its activity is likely mediated through its interaction with specific target proteins. For example, its structural features suggest potential for binding to G protein-coupled receptors or enzymes like kinases. The specific binding interactions and subsequent downstream effects depend on the targeted protein and require further investigation. [, ]

Applications

Based on the provided papers, the primary scientific application of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide appears to be as a tool for investigating the structure and function of specific proteins, particularly those involved in neurological and cellular processes. It may be used as a starting point for developing new molecules with improved selectivity and potency. [, , , , ]

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole

Compound Description: This compound, also referred to as 1, served as a starting point for developing casein kinase (CK) 1 inhibitors. [] Researchers aimed to enhance its selectivity and affinity for CK1δ by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring. []

(−)‐/(+)‐34 and (−)‐/(+)‐48

Compound Description: These compounds are analogs of 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1) modified with C5 iminosugar attachments. They were synthesized in 13 steps from enantiomerically pure ethyl (3R,4S)‐ and ethyl (3S,4R)‐1‐benzyl‐4‐[(tert‐butyldimethylsilyl)oxy]‐5‐oxopyrrolidine‐3‐carboxylate. [] Compound (−)‐34 displayed the most potent activity against human CK1δ and CK1ε, with IC50 values of 1 µM and 8 µM, respectively, and showed enhanced selectivity towards CK1δ. []

Relevance: These compounds highlight the strategy of incorporating chiral iminosugar scaffolds into the structure of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide analogs. The research demonstrates that attaching these scaffolds, particularly at the C5 position of a related isoxazole ring, can significantly improve inhibitor affinity and selectivity for specific kinase isoforms like CK1δ. [] This finding suggests the potential for similar modifications in the target compound to achieve desired selectivity profiles.

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide methanesulfonate salt

Compound Description: This compound, also known as [14C]dabrafenib or GSK2118436, is a BRAF inhibitor that undergoes extensive metabolism, primarily via oxidation of the t-butyl group. [] This process leads to the formation of hydroxy-dabrafenib, which is further oxidized to carboxy-dabrafenib. Carboxy-dabrafenib subsequently undergoes a pH-dependent decarboxylation to form desmethyl-dabrafenib. []

Relevance: The metabolic pathway of [14C]dabrafenib offers insights into potential metabolic transformations of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, particularly with regards to the 4-methylpiperazine moiety. The research on [14C]dabrafenib suggests that similar oxidative pathways could lead to the formation of hydroxylated and carboxylated metabolites of the target compound. [] Furthermore, the observed pH-dependent decarboxylation in [14C]dabrafenib highlights the potential influence of chemical environment on the stability and metabolic fate of the target compound. []

1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

Compound Description: This compound, denoted as 2, was synthesized via the reduction of ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate (1). [] Its structure was confirmed through NMR, mass spectrometry, elemental analysis, and X-ray crystallography. []

Relevance: The presence of a 4-methylpiperazin-1-yl substituent in 2 directly parallels a key structural feature of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide. [] This structural similarity suggests potential shared biological activities or targets between the two compounds, particularly those related to the 4-methylpiperazin-1-yl group's interactions with biological systems. The research on 2 emphasizes the importance of structural characterization, especially through X-ray crystallography, to understand the conformational preferences and potential binding interactions of these compounds. []

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride and 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid

Compound Description: These two compounds, BMS-289948 and BMS-299897 respectively, are orally active γ-secretase inhibitors. [] Both compounds were shown to significantly reduce both brain and plasma amyloid β-peptide (Aβ) levels in APP-YAC transgenic mice, indicating their potential as therapeutic agents for Alzheimer's disease. []

Relevance: While these compounds don't share the exact same structural moieties as 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, they belong to the broader class of benzenesulfonamide derivatives. [] They demonstrate the versatility of the benzenesulfonamide scaffold in drug design, particularly for targeting enzymes like γ-secretase. [] This information highlights the potential of the target compound for exploring various therapeutic applications beyond those directly related to the 4-methylpiperazin-1-yl substituent.

(S)-N-(5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)methanesulfonamide

Compound Description: This compound serves as a selective dual inhibitor of PI3Kδ and PI3Kγ. [] It is designed to regulate the activity of these specific PI3K isoforms, implicating its potential use in treating diseases or disorders associated with PI3K kinase activity. []

Relevance: Although this compound doesn't directly share the same structural moieties as 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, both belong to the broader category of kinase inhibitors. [] This connection highlights the potential of 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide to be explored for its kinase inhibitory activity, particularly given its structural features, including the sulfonamide group and the presence of fluorine atoms, which are often found in kinase inhibitors. []

N-(2-fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Compound Description: This compound is investigated for its potential use as an antitumor agent in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide. [] This combination therapy aims to target multiple kinases involved in tumor development. []

Relevance: This compound shares a significant structural similarity with 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, particularly the presence of both a 4-fluorophenyl group and a 4-methylpiperazin-1-yl moiety. [] The research on this compound suggests that the target compound may also exhibit antitumor activity, potentially through interaction with kinases involved in tumor growth and progression. []

1-Cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Compound Description: This compound, known as danofloxacin or Advocin (2c), belongs to a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids investigated for their antibacterial activity against veterinary pathogens. [] Danofloxacin emerged as a promising candidate due to its optimal combination of antibacterial, physicochemical, and pharmacodynamic properties. []

Relevance: The research on danofloxacin explores the structure-activity relationships of various 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acid derivatives. [] Although this compound is structurally distinct from 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, the study highlights the importance of exploring diverse heterocyclic ring systems and substitutions for achieving desired pharmacological profiles. This understanding can inform future research on the target compound and its potential derivatives, encouraging the investigation of modifications to enhance its activity or target specificity.

Properties

CAS Number

898431-99-7

Product Name

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide

Molecular Formula

C20H25F2N3O2S

Molecular Weight

409.5

InChI

InChI=1S/C20H25F2N3O2S/c1-15-13-18(7-8-19(15)22)28(26,27)23-14-20(16-3-5-17(21)6-4-16)25-11-9-24(2)10-12-25/h3-8,13,20,23H,9-12,14H2,1-2H3

InChI Key

KLXXNIUHCZKAEW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.